molecular formula C28H26N4O5 B3203673 N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021264-27-6

N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3203673
CAS No.: 1021264-27-6
M. Wt: 498.5 g/mol
InChI Key: NBQGLYOHQCMPNJ-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide features a pyrimido[5,4-b]indole core fused with a pyrimidine ring and substituted with methoxy-phenyl groups. Its structure includes:

  • A 3,5-dimethoxyphenyl group attached via an acetamide linkage.
  • A 4-methoxyphenylmethyl substituent at position 3 of the pyrimidoindole core.
  • A ketone group at position 2.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-35-20-10-8-18(9-11-20)15-31-17-29-26-23-6-4-5-7-24(23)32(27(26)28(31)34)16-25(33)30-19-12-21(36-2)14-22(13-19)37-3/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQGLYOHQCMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.

    Introduction of the 3,5-dimethoxyphenyl group: This step often involves a substitution reaction where the 3,5-dimethoxyphenyl group is introduced onto the indole core.

    Attachment of the 4-methoxyphenylmethyl group: This step can be carried out using a Friedel-Crafts alkylation reaction.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where the pyrimido[5,4-b]indole core shows activity.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole Derivatives

a) N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 42)
  • Core Structure : Pyrimido[5,4-b]indole.
  • Substituents :
    • Cyclohexyl group via acetamide.
    • Methyl at position 3.
    • Phenyl at position 3.
    • Thioether linkage at position 2.
  • Activity : Acts as a selective Toll-Like Receptor 4 (TLR4) ligand .
  • Comparison : The target compound lacks the thioether and cyclohexyl groups, which may reduce TLR4 affinity. Methoxy groups may enhance solubility compared to phenyl substituents.
b) N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Core Structure : Pyrimido[5,4-b]indole.
  • Substituents :
    • 4-Ethylphenyl via acetamide.
    • 3-Methoxyphenyl at position 3.
    • Sulfanyl group at position 2.
  • Activity: Not specified in evidence, but sulfanyl groups often influence redox properties and metal binding .

Heterocyclic Acetamide Derivatives with Distinct Cores

a) Indazole-Based Analogues ()
  • Core Structure : Indazole.
  • Substituents :
    • Trityl-protected indazole.
    • Ethoxyphenyl acetamide.
  • Activity: Anti-proliferative properties noted in some analogues .
b) Benzothiazole Derivatives ()
  • Core Structure : Benzothiazole.
  • Substituents :
    • Acetamide-linked indole or thiazolidine moieties.
  • Activity : Anti-inflammatory and analgesic activities (e.g., compound 5d and 5e) .
  • Comparison : The target compound’s pyrimidoindole core may confer distinct electronic properties, influencing binding to inflammatory targets like cyclooxygenase (COX) versus benzothiazole’s mechanism.

Pyrido[4,3-d]pyrimidin Derivatives ()

  • Core Structure : Pyrido[4,3-d]pyrimidin.
  • Substituents :
    • Cyclopropyl and fluoro-iodo-phenyl groups.
  • Activity: Not specified, but similar fused heterocycles often target kinases or nucleic acids.
  • Comparison : The target compound’s methoxy groups may reduce lipophilicity compared to halogenated substituents, impacting membrane permeability .

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimido[5,4-b]indole 3,5-Dimethoxyphenyl, 4-methoxyphenylmethyl Not specified -
Compound 42 Pyrimido[5,4-b]indole Cyclohexyl, thioether, phenyl TLR4 ligand
N-(4-Ethylphenyl)-sulfanyl analog Pyrimido[5,4-b]indole 4-Ethylphenyl, sulfanyl, 3-methoxyphenyl Not specified
Indazole Trityl Analogues Indazole Ethoxyphenyl, trityl-protected Anti-proliferative
Benzothiazole Derivatives Benzothiazole Acetamide-linked indole/thiazolidine Anti-inflammatory, analgesic

Key Observations

  • Substituent Impact : Methoxy groups in the target compound may enhance solubility but reduce metabolic stability compared to halogenated or alkylated analogs.
  • Core Structure : The pyrimidoindole core’s planar structure likely facilitates interactions with aromatic residues in proteins or nucleic acids, differing from indazole or benzothiazole cores.
  • Synthetic Complexity : highlights multi-step syntheses with protective groups (e.g., trityl), suggesting the target compound may require similar strategies for optimal yield .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrimidine and indole moiety, which are often associated with significant biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act through multiple mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds like this one may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Activity : Certain derivatives have shown the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF76.0Apoptosis induction
A5498.5Cell cycle arrest
HepG27.2Inhibition of VEGFR signaling
NCI-H46010.0Mitochondrial pathway activation

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels in treated models.
  • Mechanism : Likely involves the inhibition of NF-kB signaling pathways.

Case Studies

  • MCF7 Cell Line Study : A detailed study assessed the effects of the compound on MCF7 breast cancer cells. Results indicated a concentration-dependent reduction in cell viability with an IC50 value of 6.0 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial depolarization.
  • A549 Lung Cancer Model : In A549 lung adenocarcinoma cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, leading to decreased proliferation rates. The IC50 was determined to be 8.5 µM, indicating substantial potency.
  • Inflammation Model : In a mouse model of acute inflammation, administration of the compound significantly reduced paw edema and pro-inflammatory cytokine levels compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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